4-(4-Bromophenyl)benzene-1-sulfonamide

Overview

Description

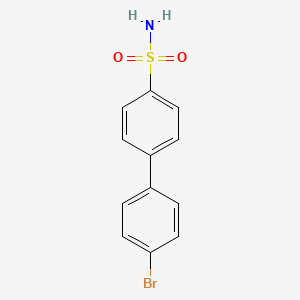

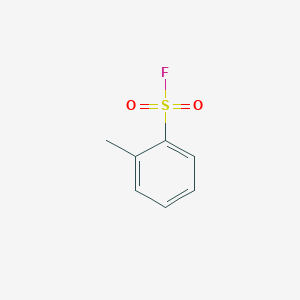

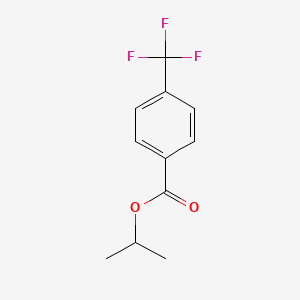

“4-(4-Bromophenyl)benzene-1-sulfonamide” is a chemical compound that contains a sulfonamide group . It has a molecular weight of 328.19 . The IUPAC name of this compound is 4-(4-bromophenoxy)benzenesulfonamide .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” can be achieved through various methods. One common method involves the reaction of aniline with sulfonyl chlorides . Another method involves the reaction of 4-Bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as spectroscopic and DFT studies . The molecule is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

Sulfonamides like “this compound” can undergo various chemical reactions. For instance, they can participate in coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications

Enzyme Inhibition and Biological Activity 4-(4-Bromophenyl)benzene-1-sulfonamide and its derivatives have been extensively studied for their enzyme inhibition properties, particularly against carbonic anhydrase isoenzymes. Such compounds have shown potential in various biological applications due to their inhibitory activity, exhibiting nanomolar half maximal inhibitory concentration (IC50) values against different isoenzymes (Supuran et al., 2013). Additionally, sulfonamide-derived new ligands and their transition metal complexes have been synthesized and characterized, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

Photophysical Properties The photophysical properties of sulfonamide derivatives, including this compound, have been examined. Studies have found that these compounds exhibit fluorescence properties in the blue-green region, and their properties vary with changes in the aryl part. These molecules, having biological activity, were spectroscopically characterized, and the effect of substituent on their photophysical properties was examined (Bozkurt et al., 2016).

Molecular Electronics In the field of molecular electronics, simple and readily accessible aryl bromides, including 4-bromophenyl derivatives, have been identified as useful building blocks. They serve as precursors for various molecular wires, showcasing efficient transformations in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Catalytic Applications Sulfonated porous aromatic frameworks, synthesized using 4-bromophenyl derivatives, have demonstrated significant catalytic performance. These materials, characterized by various spectroscopic and analytical methods, show excellent performance in acid-catalyzed esterification processes, comparable or even superior to state-of-the-art catalysts over multiple cycles (Goesten et al., 2016).

Mechanism of Action

Target of Action

Sulfonamides, in general, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

It’s known that sulfonamides, as a class, act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby blocking its active site and preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthase by sulfonamides disrupts the synthesis of folic acid, a crucial component for the production of nucleotides in bacteria . This disruption affects the biochemical pathways involved in DNA synthesis and cell division, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 4-(4-Bromophenyl)benzene-1-sulfonamide would be the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is essential for bacterial DNA replication and cell division .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides due to competitive inhibition . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .

Biochemical Analysis

Biochemical Properties

They play a vital role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Sulfonamides are known to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Sulfonamides are known to have a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Properties

IUPAC Name |

4-(4-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOYZWHWJKUBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730967 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454694-65-6 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)

![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)